[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride
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Overview
Description
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- [3-(5-Methylpyridin-2-yl)phenyl]methanol
- [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrobromide
Uniqueness
Compared to similar compounds, [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride exhibits unique properties such as higher solubility in water and enhanced stability under various conditions. These characteristics make it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZOBOWRZJLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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